2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring
Preparation Methods
The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrimidine derivatives with piperazine and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Used in various synthetic applications.
4-(3-Pyridyl)-6-(4-pyrimidin-2-yl)piperazin-1-yl]pyridazine: Studied for its potential therapeutic applications. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N6 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H14N6/c15-10-12-2-1-4-17-14(12)20-8-6-19(7-9-20)13-3-5-16-11-18-13/h1-5,11H,6-9H2 |
InChI Key |
AIIIKQKWBFLTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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